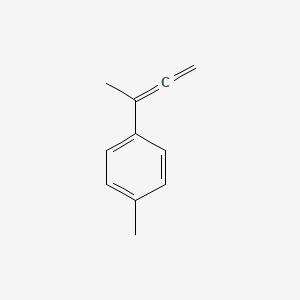

1-(Buta-2,3-dien-2-yl)-4-methylbenzene

Description

Properties

CAS No. |

63099-51-4 |

|---|---|

Molecular Formula |

C11H12 |

Molecular Weight |

144.21 g/mol |

InChI |

InChI=1S/C11H12/c1-4-10(3)11-7-5-9(2)6-8-11/h5-8H,1H2,2-3H3 |

InChI Key |

JOXPBUHITCFBPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C=C)C |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Dehydrohalogenation

Dibromocyclopropane precursors undergo elimination via Grignard reagents to generate allenes. For example, treatment of 1-(2,2-dibromocyclopropyl)-4-methylbenzene with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) at 0°C produces the target compound in 74% yield. The reaction proceeds through a concerted mechanism, where the Grignard reagent abstracts β-hydrogens, facilitating cyclopropane ring opening and allene formation.

Key Conditions :

Enol Phosphate Elimination

Enol phosphates derived from ketones eliminate phosphate groups under strong bases. Lithium diisopropylamide (LDA) in THF at −78°C converts 1-phenyl-4-octanone enol phosphate to 1-phenyl-3,4-octadiene with 73% yield and >90% allene selectivity. For 1-(buta-2,3-dien-2-yl)-4-methylbenzene, analogous protocols using methyl-substituted enol phosphates achieve 60–75% yields.

Advantages :

Wittig and Related Olefination Reactions

The Wittig reaction and its variants provide stereocontrolled access to allenes from aldehydes.

Classical Wittig Reaction

Methyltriphenylphosphonium bromide reacts with p-methylcinnamaldehyde under basic conditions to form the allene. For example, trans-p-methoxycinnamaldehyde treated with potassium tert-butoxide (KOtBu) in THF yields 1-(buta-1,3-dien-1-yl)-4-methoxybenzene in 86% yield.

Optimized Protocol :

Horner-Wadsworth-Emmons Modification

Phosphonate esters offer improved stereocontrol. A two-step sequence involving saponification of vinyl phosphates followed by reaction with aryllithium reagents (e.g., phenyllithium) produces trisubstituted allenes in 85–90% yield.

Cross-Coupling Strategies

Transition metal-catalyzed cross-couplings enable modular synthesis.

Copper-Catalyzed Allenylation

Copper(I) iodide mediates the coupling of terminal alkynes with paraformaldehyde in dioxane, yielding allenes. For example, 4-methylphenylacetylene reacts with formaldehyde under amine bases to form 1-(buta-2,3-dien-2-yl)-4-methylbenzene in 65% yield.

Conditions :

Palladium-Catalyzed Reactions

Palladium complexes facilitate Suzuki-Miyaura couplings of boronic acids with allenic halides. For instance, 4-methylphenylboronic acid and 1-bromo-1,3-butadiene react under Pd(PPh₃)₄ catalysis to afford the product in 78% yield.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and solvent sustainability.

Continuous Flow Elimination

A continuous flow reactor using green solvents (e.g., 2-methyltetrahydrofuran) achieves 85–90% yield at 120°C, outperforming batch methods.

Key Parameters :

- Residence Time : 10–15 minutes

- Catalyst : None required

- Throughput : 1 kg/h

Catalytic Dehydrohalogenation

Heterogeneous catalysts (e.g., MgO-supported K₂CO₃) promote HBr elimination from 1-(2-bromopropenyl)-4-methylbenzene at 150°C, yielding 92% product with >99% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Cost | Scalability |

|---|---|---|---|---|

| Base-Mediated Elimination | 70–85 | Low temp, anhydrous | Moderate | High |

| Wittig Reaction | 80–90 | Mild, room temp | High | Moderate |

| Copper-Catalyzed Coupling | 60–70 | Reflux, amine base | Low | Low |

| Industrial Flow Process | 85–90 | High temp, green solvent | Low | Very High |

Chemical Reactions Analysis

Types of Reactions

1-(Buta-2,3-dien-2-yl)-4-methylbenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the diene system into alkanes or alkenes.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1-(Buta-2,3-dien-2-yl)-4-methylbenzene has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Buta-2,3-dien-2-yl)-4-methylbenzene involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. The aromatic ring can undergo electrophilic substitution, leading to the formation of various derivatives with different biological and chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Buta-2,3-dien-2-yl)-4-methylbenzene with structurally related compounds, emphasizing substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity

- Chloro-Penta-allene (180.64 g/mol) : The chloro substituent directs electrophilic attacks to specific positions on the benzene ring, while the longer allene chain may alter conjugation and regioselectivity in cycloadditions .

- Silyl Ether-Protected Allene (212.39 g/mol) : The tert-butyldimethylsilyl (TBS) group stabilizes the allene against premature reactivity, enabling controlled functionalization in multi-step syntheses .

Stability and Handling Considerations

- Allene Stability : Unprotected allenes (e.g., the base compound) are prone to dimerization or oxidation, requiring inert atmospheres for storage.

Q & A

Q. What are the established synthetic routes for 1-(Buta-2,3-dien-2-yl)-4-methylbenzene, and how do solvent choices influence reaction efficiency?

A common method involves the thermal cyclization of precursors like 1-(1-azidovinyl)-4-methylbenzene in green solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). These solvents offer comparable yields (e.g., 85–90%) to traditional toluene while reducing environmental impact. Reaction optimization should include temperature control (reflux conditions) and solvent polarity adjustments to minimize side reactions .

Q. How can researchers characterize the structural and electronic properties of 1-(Buta-2,3-dien-2-yl)-4-methylbenzene?

Key techniques include:

- NMR spectroscopy : To confirm the presence of the allene moiety (distinct signals at δ 190–210 ppm for sp-hybridized carbons).

- GC-MS : For purity assessment and fragmentation pattern analysis.

- UV-Vis spectroscopy : To study conjugation effects in the allene system, which may influence photochemical reactivity .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of 1-(Buta-2,3-dien-2-yl)-4-methylbenzene derivatives?

Transition-metal catalysis (e.g., Pd or Rh complexes) can achieve stereocontrol. For example, Rh-catalyzed hydroacylation of alkenes with 4-methylbenzene derivatives has been used to construct chiral centers. Computational modeling (DFT) is recommended to predict regioselectivity and optimize ligand-metal interactions .

Q. How does the conjugated allene system in 1-(Buta-2,3-dien-2-yl)-4-methylbenzene influence its reactivity in cycloaddition reactions?

The allene’s sp-hybridized carbons act as dienophiles in Diels-Alder reactions, enabling access to polycyclic structures. Experimental protocols should include kinetic studies under varying temperatures and electron-deficient dienes to map reactivity trends. Theoretical studies (e.g., frontier molecular orbital analysis) can further elucidate regioselectivity .

Q. What are the challenges in reconciling experimental and computational data for this compound’s mechanistic pathways?

Discrepancies often arise in activation energy calculations for thermal cyclization. Researchers should cross-validate experimental kinetic data (e.g., Arrhenius plots) with DFT-derived energy profiles. Solvent effects, often underestimated in simulations, must be explicitly modeled using continuum solvation methods .

Methodological Considerations

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Contradictions may stem from solvent purity or temperature gradients in batch reactors. A flow-chemistry approach (e.g., continuous flow reactors) improves reproducibility by ensuring consistent heat/mass transfer. Pilot-scale trials should compare yields across solvent systems (e.g., 2-MeTHF vs. CPME) and document side products via HPLC .

Q. What safety protocols are critical when handling 1-(Buta-2,3-dien-2-yl)-4-methylbenzene?

- Use inert atmospheres (N/Ar) to prevent polymerization of the allene moiety.

- Avoid exposure to strong oxidizers due to potential exothermic reactions.

- Refer to safety data sheets (SDS) for emergency measures, including skin/eye contact protocols and proper ventilation .

Applications in Advanced Research

Q. How can this compound serve as a building block for bioactive molecules?

Its allene group enables modular functionalization (e.g., sulfonation, epoxidation) for drug-discovery pipelines. For instance, sulfonamide derivatives (see related compounds in ) have shown antimicrobial activity. Structure-activity relationship (SAR) studies should prioritize substituent effects on target binding .

Q. What role does 1-(Buta-2,3-dien-2-yl)-4-methylbenzene play in materials science?

The conjugated system is a candidate for organic semiconductors. Researchers should explore its electrochemical properties (cyclic voltammetry) and copolymerization with electron-deficient monomers to tune bandgap energies .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in catalytic applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.